2-Phenylethyl hexanoate

Catalog No.
S1892193
CAS No.
6290-37-5
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethyl hexanoate

CAS Number

6290-37-5

Product Name

2-Phenylethyl hexanoate

IUPAC Name

2-phenylethyl hexanoate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3

InChI Key

BUYNWUMUDHPPDS-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC1=CC=CC=C1

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCC(=O)OCCC1=CC=CC=C1

2-Phenylethyl hexanoate is an ester formed from the reaction of hexanoic acid and 2-phenylethanol. Its chemical formula is C14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2} and it is characterized by a sweet, floral aroma reminiscent of rose and jasmine. This compound is commonly used in the fragrance industry and as a flavoring agent due to its pleasant scent profile. It is also known for its role in various biochemical pathways, particularly lipid metabolism .

The synthesis of 2-phenylethyl hexanoate typically involves the esterification reaction between hexanoic acid and 2-phenylethanol. This can be represented as:

C6H12O2+C8H10OC14H20O2+H2O\text{C}_{6}\text{H}_{12}\text{O}_{2}+\text{C}_{8}\text{H}_{10}\text{O}\rightarrow \text{C}_{14}\text{H}_{20}\text{O}_{2}+\text{H}_{2}\text{O}

This reaction can occur through both chemical and enzymatic methods. Enzymatic synthesis, particularly using lipases, has gained attention for its efficiency and specificity in producing esters without the need for harsh conditions .

2-Phenylethyl hexanoate exhibits various biological activities, including antimicrobial properties. It has been studied for its potential effects on lipid metabolism, contributing to its classification as a compound of interest in food science and nutrition. Additionally, it may play a role in modulating sensory responses due to its aromatic characteristics .

Synthesis methods for 2-phenylethyl hexanoate include:

  • Chemical Synthesis: Traditional methods involve direct esterification under acidic conditions, often requiring heat and the removal of water to drive the reaction towards completion.
  • Biocatalysis: Utilizing lipases in a solvent-free system has shown promising results, allowing for higher yields and milder reaction conditions. This method enhances sustainability by reducing waste and energy consumption .
  • Continuous Flow Systems: Recent advancements have introduced continuous flow reactors that optimize reaction conditions dynamically, leading to improved conversion rates and product purity .

The primary applications of 2-phenylethyl hexanoate include:

  • Fragrance Industry: Used as a key ingredient in perfumes due to its appealing scent.
  • Food Flavoring: Incorporated into food products to enhance flavor profiles.
  • Cosmetics: Employed in various cosmetic formulations for its aromatic properties.
  • Biotechnology: Investigated for its role in lipid metabolism and potential health benefits .

Research on interaction studies involving 2-phenylethyl hexanoate focuses on its sensory properties and biochemical interactions within biological systems. These studies often examine how this compound interacts with receptors involved in taste and smell, as well as its effects on metabolic pathways related to lipid processing .

Several compounds share structural similarities with 2-phenylethyl hexanoate. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaKey Characteristics
Ethyl hexanoateC₈H₁₆O₂Commonly used as a flavoring agent; less aromatic than 2-phenylethyl hexanoate.
Phenethyl acetateC₉H₁₀O₂Exhibits similar floral notes; used primarily in fragrances but has different sensory properties.
Benzyl hexanoateC₁₄H₁₈O₂Similar structure but with benzyl group; often used in perfumery but with distinct scent profile.
Octyl acetateC₁₀H₂₀O₂Used mainly as a solvent; lacks the aromatic complexity of 2-phenylethyl hexanoate.

Uniqueness of 2-Phenylethyl Hexanoate

What sets 2-phenylethyl hexanoate apart from these compounds is its unique combination of floral aroma with fatty acid characteristics, making it particularly valuable in both fragrance and food industries. Its synthesis via biocatalysis also emphasizes a more sustainable approach compared to traditional methods employed for similar compounds.

Physical Description

Colourless oily liquid; fruity-green, rosy, fresh pineapple-like, banana-like odou

XLogP3

4.2

Density

d 0.98
0.969-0.980

UNII

X7R57M68KR

Other CAS

6290-37-5

Wikipedia

Phenethyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Hexanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types